N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Description
N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound that belongs to the class of secondary amines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydronaphthalenamine structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-7,10-11,17,19H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSGORXAGAISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the alkylation of 1,2,3,4-tetrahydronaphthalen-2-amine with 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine
- N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine sulfate
Uniqueness
This compound is unique due to its specific structural features, such as the methoxyphenyl group and the tetrahydronaphthalenamine backbone. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
